molecular formula C21H27NO2 B4556304 [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate

[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate

Cat. No.: B4556304
M. Wt: 325.4 g/mol
InChI Key: OLDKKLVCCTUNJR-UHFFFAOYSA-N
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Description

[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and materials science. This particular compound features a phenyl group substituted with a bulky 2,4,4-trimethylpentan-2-yl group and an N-phenylcarbamate moiety.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, carbamates are often studied for their potential as enzyme inhibitors. [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate may be investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase.

Medicine: Carbamates have applications in pharmaceuticals, particularly as prodrugs or active pharmaceutical ingredients. This compound could be explored for its potential therapeutic effects.

Industry: In the industrial sector, carbamates are used as stabilizers, plasticizers, and additives in polymer production. This compound may find applications in the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds via nucleophilic attack of the phenol on the isocyanate, forming the carbamate linkage.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts such as tertiary amines or metal complexes can further enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or partially reduced carbamates.

    Substitution: Nitro, sulfo, or halo derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate involves its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would depend on the specific enzyme or biological target being studied.

Comparison with Similar Compounds

  • [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-methylcarbamate
  • [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-ethylcarbamate
  • [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-propylcarbamate

Comparison: Compared to its analogs, [4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate may exhibit different physical and chemical properties due to the presence of the phenyl group. This can affect its solubility, reactivity, and biological activity. The phenyl group may also enhance its ability to interact with aromatic amino acids in proteins, potentially increasing its efficacy as an enzyme inhibitor.

Properties

IUPAC Name

[4-(2,4,4-trimethylpentan-2-yl)phenyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO2/c1-20(2,3)15-21(4,5)16-11-13-18(14-12-16)24-19(23)22-17-9-7-6-8-10-17/h6-14H,15H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDKKLVCCTUNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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